molecular formula C16H20F3N7O B15114601 3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

Cat. No.: B15114601
M. Wt: 383.37 g/mol
InChI Key: RDAFCPUVXNLRBH-UHFFFAOYSA-N
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Description

3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a complex structure with a purine derivative, a piperazine ring, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach includes:

    Formation of the Purine Derivative: Starting with a purine base, methylation is achieved using methyl iodide in the presence of a base such as potassium carbonate.

    Piperazine Ring Formation: The methylated purine is then reacted with piperazine under reflux conditions in a suitable solvent like ethanol.

    Pyrrolidinone Formation: The intermediate product is further reacted with 2,2,2-trifluoroethylamine and a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final pyrrolidinone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the purine or piperazine rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of alkylated purine or piperazine derivatives.

Scientific Research Applications

3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The trifluoroethyl group enhances its lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    3-[4-(9H-purin-6-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one: Lacks the methyl group on the purine ring.

    3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-1-(ethyl)pyrrolidin-2-one: Lacks the trifluoroethyl group.

Uniqueness

The presence of both the methyl group on the purine ring and the trifluoroethyl group on the pyrrolidinone ring makes 3-[4-(9-methyl-9H-purin-6-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one unique. These groups contribute to its distinct chemical properties and potential biological activities.

Properties

Molecular Formula

C16H20F3N7O

Molecular Weight

383.37 g/mol

IUPAC Name

3-[4-(9-methylpurin-6-yl)piperazin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one

InChI

InChI=1S/C16H20F3N7O/c1-23-10-22-12-13(23)20-9-21-14(12)25-6-4-24(5-7-25)11-2-3-26(15(11)27)8-16(17,18)19/h9-11H,2-8H2,1H3

InChI Key

RDAFCPUVXNLRBH-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1N=CN=C2N3CCN(CC3)C4CCN(C4=O)CC(F)(F)F

Origin of Product

United States

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